molecular formula C13H14ClN3 B564253 4-(4-Chlorobenzylamino)-1,2-phenylenediamine CAS No. 1076199-81-9

4-(4-Chlorobenzylamino)-1,2-phenylenediamine

Cat. No. B564253
CAS RN: 1076199-81-9
M. Wt: 247.726
InChI Key: QWWMRIAXTVBRAL-UHFFFAOYSA-N
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Description

The compound “4-Chlorobenzylamine” is an organic building block . It has a linear formula of ClC6H4CH2NH2 . Another compound, “2-(4-Chlorobenzylamino)-2-phenylacetic acid”, has a linear formula of C15H14ClNO2 .


Synthesis Analysis

A common reaction, N-benzylation of isatoic anhydride in the presence of sodium hydride base, produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .


Chemical Reactions Analysis

In the N-benzylation reaction of isatoic anhydride in the presence of sodium hydride, two major compounds were formed . One of them was the desired compound (N-benzylated isatoic anhydride) and the other was a byproduct .


Physical And Chemical Properties Analysis

The compound “4-Chlorobenzylamine” has a refractive index n20/D of 1.558 (lit.), a boiling point of 215 °C (lit.), and a density of 1.164 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthetic Approaches and Biological Activities

4-(4-Chlorobenzylamino)-1,2-phenylenediamine and its derivatives have been the subject of various synthetic and biological studies due to their relevance in pharmaceutical and chemical research. Notably, compounds related to this chemical structure have been explored for their potential in creating biologically active molecules, including the synthesis of 1,4- and 1,5-benzodiazepines, which are crucial for their therapeutic properties such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. A comprehensive review by Teli et al. (2023) highlights systematic synthetic strategies using o-phenylenediamine as a precursor for these compounds, showcasing the importance of this moiety in the development of new therapeutic agents.

Environmental Impact and Toxicology

In the realm of environmental science and toxicology, studies have been conducted on compounds with structural similarities to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, focusing on their impact on human health and ecosystems. For instance, research on the toxicity of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provides insights into the ecological and health-related consequences of chemical exposure. Works by Zuanazzi et al. (2020) and Islam et al. (2017) delve into the global trends in the study of 2,4-D herbicide toxicity, highlighting the urgent need for research on its long-term effects on human health and the environment.

Polymer Science and Material Chemistry

In polymer science and material chemistry, the functionalities of compounds derived from or related to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine have been explored for their potential applications. For example, Xin-gui (2008) discusses the synthesis and multifunctional properties of poly(o-phenylenediamine), which exhibits promising applications in enzyme embedment, ion permeaselectivity, anticorrosion for metals, and adsorption for heavy metal ions. This highlights the compound's versatility and potential in advancing material science and engineering applications.

Safety and Hazards

The compound “2-(4-Chlorobenzylamino)-2-phenylacetic acid” has been registered under the European Chemicals Agency (ECHA) . For safety data on “4-Chlorobenzylamine”, please refer to its safety data sheet .

properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWMRIAXTVBRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652511
Record name N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-81-9
Record name N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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